molecular formula C6H10N4O2 B1630733 Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate CAS No. 6825-71-4

Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate

Cat. No. B1630733
CAS RN: 6825-71-4
M. Wt: 170.17 g/mol
InChI Key: HRAWNPOJGRIJSB-UHFFFAOYSA-N
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Description

Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate, also known as ethyl pyrazole-4-carboxylate (EPC), is an organic compound with a wide range of applications in scientific research. It is a diamine derivative of pyrazole, a five-membered heterocyclic ring composed of two nitrogen atoms and three carbon atoms. EPC has been used in a variety of research applications, including as a reagent for the synthesis of various compounds, as a biochemical and physiological probe, and as a tool for studying the mechanism of action of various compounds.

Scientific Research Applications

1. Synthesis of Novel Derivatives

Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate is used in the synthesis of various novel compounds. For example, it has been employed in reactions with other compounds like 1,2-diaminobenzene to produce derivatives like 8H-5,6-dihydro-6,8-dioxopyrido[1,2-a]quinoxaline (Markees, 1990). Such reactions often lead to the creation of previously unknown compounds and ring systems, contributing to the expansion of chemical libraries.

2. Precursor in Selective Synthesis

This compound is utilized as a precursor in selective synthesis processes. For instance, it undergoes cyclocondensation with 1,3-dicarbonyl compounds to yield ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are significant in the creation of various analogs (Lebedˈ et al., 2012).

3. Structural and Spectroscopic Analysis

Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate derivatives are often studied for their structural and spectroscopic properties. Research includes single crystal X-ray diffraction and density functional theory (DFT) studies, which aid in understanding the molecular geometry and electronic structure of these compounds (Viveka et al., 2016).

4. Use in Sonogashira-type Cross-Coupling Reactions

The compound serves as a precursor in Sonogashira-type cross-coupling reactions, leading to the formation of various pyrazoles and condensed pyrazoles, which have potential applications in material science and pharmaceuticals (Arbačiauskienė et al., 2011).

5. Role in Novel Synthesis Methods

This compound is key in novel synthesis methods, such as the preparation of pyrazolo[3,4-b]pyridine products, highlighting its versatility in generating new N-fused heterocycles (Ghaedi et al., 2015).

6. Use in Crystal Structure Determination

It plays a crucial role in the synthesis of compounds used for crystal structure determination, aiding in the understanding of molecular arrangements and interactions in solid-state chemistry (Zhao & Wang, 2023).

properties

IUPAC Name

ethyl 3,5-diamino-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-2-12-6(11)3-4(7)9-10-5(3)8/h2H2,1H3,(H5,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAWNPOJGRIJSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399608
Record name Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate

CAS RN

6825-71-4
Record name Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydrazine (2.19 mL, 70 mmol) was added to (Z)-ethyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate (15.0 g, 58 mmol) in DMF (50 mL). The reaction mixture was heated to 100° C. for 1 hr, then cooled to room temperature. The DMF was removed in vacuo, then the residue was slurried in a 95:5 mixture of DCM:2M methanolic ammonia solution. The resulting precipitate was filtered off, washed with a 95:5 mixture of DCM:MeOH, and dried under vacuum to afford 5.72 g (58%) of ethyl 3,5-diamino-1H-pyrazole-4-carboxylate as a white solid. 1H NMR (400 MHz, DMSO) δ 10.53 (s, 1H), 5.28 (br, 4H), 4.14 (q, J=7.1, 2H), 1.33-1.15 (t, J=7.1, 3H).
Quantity
2.19 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BF Abdel-Wahab, MF El-Mansy, RE Khidre - Journal of the Iranian …, 2013 - Springer
Benzoylacetonitriles are easily available and have high chemical reactivity due to the presence of three active moieties; nitrile, carbonyl, and active methylene functions. This review …
Number of citations: 9 link.springer.com

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